Sclerotiorin
Overview
Description
Sclerotiorin is a chlorinated secondary metabolite belonging to the azaphilone subclass of polyketides. It is a fungal pigment that ranges from yellow through orange to red and was first obtained from Penicillium sclerotiorum by Curtin and Reilly in 1940 . This compound exhibits a variety of biological activities, including antimicrobial, antioxidant, anti-inflammatory, anti-diabetes, anti-Alzheimer, and antiviral properties .
Mechanism of Action
Target of Action
Sclerotiorin, a chlorinated secondary metabolite of the azaphilone subclass of polyketides, is known for its wide range of biological activities . It has been found to inhibit COX-2, a key enzyme involved in inflammation and pain . Additionally, it has been suggested to interact with other targets, contributing to its anti-diabetes, antioxidant, anti-inflammatory, anti-Alzheimer, antiviral, and antimicrobial activities .
Mode of Action
This compound interacts with its targets, such as COX-2, to exert its biological effects This can irreversibly affect the functions of these biomolecules or regulate cellular signaling pathways .
Biochemical Pathways
This compound is produced by fungi of the genus Penicillium, specifically those in the Sclerotiora section . The biosynthesis of this compound involves a cluster of putative biosynthetic genes responsible for the production of this compound-like metabolites . The knockout of certain genes in this cluster resulted in the termination of the biosynthesis of this compound-like metabolites .
Pharmacokinetics
Its potential use in pharmaceutical and food industries suggests that it may have suitable bioavailability
Result of Action
The interaction of this compound with its targets leads to a variety of molecular and cellular effects. For instance, its inhibition of COX-2 can lead to anti-inflammatory effects . Moreover, its potential interactions with other biomolecules can lead to antioxidant, anti-diabetes, anti-Alzheimer, antiviral, and antimicrobial effects .
Action Environment
The production of this compound can be influenced by environmental factors. For example, the optimal supplementation of Penicillium sclerotiorum culture extracts has been shown to enhance the production of this compound . Furthermore, the presence of certain signaling molecules in the culture extract of P. sclerotiorum has been suggested to enhance the production of this compound .
Biochemical Analysis
Biochemical Properties
Sclerotiorin interacts with various enzymes, proteins, and other biomoleculesIt is known that this compound is involved in the biosynthesis of Penicillium meliponae .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions and their effects at the molecular level are still being researched.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: Sclerotiorin can be semi-synthesized through a one-step reaction with high yields (up to 80%). The structures of these derivatives are established by extensive spectroscopic methods and single-crystal X-ray diffraction analysis . The synthetic process involves the use of dimethyl sulfoxide (DMSO) and fresh seawater for dilution .
Industrial Production Methods: The optimization of this compound production can be achieved using response surface methodology (RSM) in shaken flasks and stirred tank bioreactors. The production process involves the use of Penicillium sclerotiorum culture extracts, which are analyzed using thin layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) to identify potential signaling molecules involved in the enhancement of this compound production .
Chemical Reactions Analysis
Types of Reactions: Sclerotiorin undergoes various chemical reactions, including oxidation, reduction, and substitution. It exhibits potent antifouling activity against the larval settlement of the barnacle Balanus amphitrite .
Common Reagents and Conditions: The preparation of this compound derivatives involves the use of reagents such as lysing enzyme and driselase in phosphate buffer . The reaction conditions typically include the use of dimethyl sulfoxide (DMSO) and fresh seawater for dilution .
Major Products Formed: The major products formed from the reactions of this compound include sclerotioramine derivatives, which exhibit antifouling activity .
Scientific Research Applications
Sclerotiorin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. It has been studied for its potential roles in various industries, including pharmaceutical, food, agricultural, and cosmetic industries . This compound exhibits lipoxygenase inhibition, reduction of cholesterol levels, and anti-cancer properties . It also shows potential use in pharmaceutical as well as food industries .
Comparison with Similar Compounds
Sclerotiorin is unique due to its chlorinated azaphilone structure and its wide range of biological activities. Similar compounds include geumsanol B, chlorogeumsanol B, 7-deacetylisochromophilone VI, isochromophilone VI, ochrephilone, and isorotiorin . These compounds share similar structural features and biological properties, such as anti-inflammatory, antibiotic, anti-malarial, anti-Alzheimer, anti-diabetes, and cytotoxic activities .
Properties
IUPAC Name |
[(7R)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-methyl-6,8-dioxoisochromen-7-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-26-15)19(24)21(5,27-14(4)23)20(25)18(16)22/h7-12H,6H2,1-5H3/b8-7+,13-9+/t12-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJLTKXURNHVHE-UPWXJBBJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CO1)(C)OC(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@](C(=O)C2=CO1)(C)OC(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101043739 | |
Record name | Sclerotiorin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101043739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
549-23-5 | |
Record name | Sclerotiorin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=549-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sclerotiorin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sclerotiorin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101043739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SCLEROTIORIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA54VZ8Z50 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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